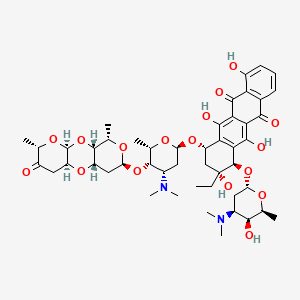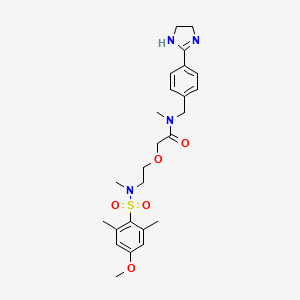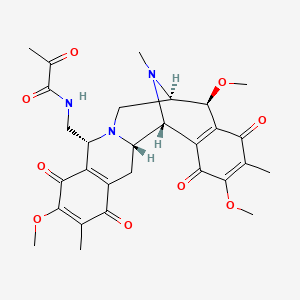![molecular formula C17H17ClN4O B1680796 1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride CAS No. 1197334-04-5](/img/structure/B1680796.png)
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride
Overview
Description
SB 206553 hydrochloride: is a selective antagonist for serotonin type 2B and serotonin type 2C receptors. It is known for its high affinity and selectivity, making it a valuable tool in scientific research. The compound has been studied for its potential anxiolytic properties and its ability to modulate serotonin receptors .
Mechanism of Action
Target of Action
The primary targets of SB 206553 hydrochloride are the 5-HT2B and 5-HT2C serotonin receptors . These receptors are part of the 5-HT receptor family, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and other physiological processes .
Mode of Action
SB 206553 hydrochloride acts as a potent and selective antagonist for the 5-HT2B and 5-HT2C serotonin receptors . This means that it binds to these receptors and blocks their activation by serotonin, thereby inhibiting the downstream effects of serotonin signaling .
Biochemical Pathways
The antagonistic action of SB 206553 hydrochloride on the 5-HT2B and 5-HT2C receptors affects the serotonin signaling pathway . By blocking these receptors, SB 206553 hydrochloride can modulate the physiological processes regulated by serotonin, such as mood, appetite, and sleep .
Pharmacokinetics
This suggests that it is well-absorbed and can cross the blood-brain barrier to exert its effects in the central nervous system .
Result of Action
The molecular and cellular effects of SB 206553 hydrochloride’s action primarily involve the modulation of serotonin signaling. By acting as an antagonist at the 5-HT2B and 5-HT2C receptors, it can influence various physiological processes regulated by serotonin .
Biochemical Analysis
Biochemical Properties
SB 206553 hydrochloride has a high affinity for the 5-HT2B and 5-HT2C receptors, with pA2 values of 8.89 and 7.92 respectively . It displays over 80-fold selectivity over all other 5-HT receptor subtypes and a variety of other receptors .
Cellular Effects
SB 206553 hydrochloride has been shown to have anxiolytic-like properties . It can attenuate methamphetamine-seeking in rats , suggesting it may have potential therapeutic applications in the treatment of psychostimulant abuse disorders .
Molecular Mechanism
SB 206553 hydrochloride acts as a mixed antagonist for the 5-HT2B and 5-HT2C serotonin receptors . It has also been shown to act as a positive allosteric modulator of α7 nicotinic acetylcholine receptors .
Dosage Effects in Animal Models
SB 206553 hydrochloride can attenuate methamphetamine-seeking in rats
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 206553 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the cyclization of appropriate starting materials to form the pyrroloindole core.
Functional group modifications: Introduction of the pyridylcarbamoyl group and other necessary functional groups.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt form
Industrial Production Methods: Industrial production of SB 206553 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
Types of Reactions: SB 206553 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and indole rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
SB 206553 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of serotonin receptors.
Biology: Investigated for its effects on serotonin receptor modulation and its potential anxiolytic properties.
Medicine: Explored for its potential therapeutic applications in treating anxiety and other serotonin-related disorders.
Industry: Utilized in the development of new drugs targeting serotonin receptors
Comparison with Similar Compounds
Ketanserin: Another serotonin receptor antagonist with a different selectivity profile.
RS-127445 hydrochloride: A selective serotonin type 2B receptor antagonist.
GR 127935 hydrochloride: A compound with similar receptor affinity but different pharmacological properties
Uniqueness: SB 206553 hydrochloride is unique due to its high selectivity for serotonin type 2B and serotonin type 2C receptors, making it a valuable tool for distinguishing between these receptor subtypes. Its anxiolytic properties and ability to modulate multiple receptor pathways further enhance its research utility .
Properties
IUPAC Name |
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMBOFBPSNOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042622 | |
| Record name | SB 206553 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197334-04-5 | |
| Record name | SB 206553 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















